molecular formula C9H8BrF3O B1362269 4-Methoxy-3-(trifluoromethyl)benzyl bromide CAS No. 261951-89-7

4-Methoxy-3-(trifluoromethyl)benzyl bromide

Cat. No.: B1362269
CAS No.: 261951-89-7
M. Wt: 269.06 g/mol
InChI Key: FZICFAROPYFJMF-UHFFFAOYSA-N
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Safety and Hazards

This compound is classified as dangerous with the signal word "Danger" . It has hazard statements H302+H312+H332;H314, indicating that it is harmful if swallowed, in contact with skin, or if inhaled, and it causes severe skin burns and eye damage . Precautionary statements include P260;P271;P280, advising not to breathe dust/fume/gas/mist/vapors/spray, to use only outdoors or in a well-ventilated area, and to wear protective gloves/protective clothing/eye protection/face protection .

Biochemical Analysis

Biochemical Properties

4-Methoxy-3-(trifluoromethyl)benzyl bromide plays a significant role in biochemical reactions, particularly in the synthesis of complex organic molecules. It interacts with enzymes, proteins, and other biomolecules through nucleophilic substitution reactions. The bromine atom in this compound is highly reactive, making it an excellent electrophile for these reactions . This compound is often used to modify proteins and peptides, facilitating the study of enzyme mechanisms and protein-protein interactions.

Cellular Effects

This compound has notable effects on various types of cells and cellular processes. It can influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound can inhibit certain enzymes, leading to changes in metabolic flux and the accumulation of specific metabolites . Additionally, this compound can affect the expression of genes involved in cell growth and differentiation, impacting overall cellular function.

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with biomolecules through covalent bonding. The bromine atom in the compound can form covalent bonds with nucleophilic sites on enzymes and proteins, leading to enzyme inhibition or activation . This interaction can result in changes in gene expression and alterations in cellular pathways. The trifluoromethyl group in the compound also contributes to its reactivity and stability, enhancing its effectiveness in biochemical applications.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound is relatively stable under ambient conditions but can degrade under extreme temperatures or in the presence of strong acids or bases . Long-term exposure to this compound can lead to cumulative effects on cellular function, including prolonged enzyme inhibition and changes in metabolic pathways.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound can effectively inhibit specific enzymes without causing significant toxicity . At higher doses, this compound can exhibit toxic effects, including cellular damage and adverse physiological responses. It is crucial to determine the appropriate dosage to balance efficacy and safety in experimental studies.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors essential for its metabolism . The compound can be metabolized through oxidation and conjugation reactions, leading to the formation of metabolites that can be further processed or excreted. These metabolic pathways can influence the overall activity and effectiveness of this compound in biochemical applications.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through passive diffusion and active transport mechanisms . The compound can interact with transporters and binding proteins, affecting its localization and accumulation in specific cellular compartments. This distribution pattern can influence the compound’s activity and effectiveness in biochemical reactions.

Subcellular Localization

This compound exhibits specific subcellular localization, which can affect its activity and function . The compound can be directed to particular compartments or organelles through targeting signals or post-translational modifications. This localization can enhance the compound’s interactions with specific biomolecules and increase its effectiveness in biochemical applications.

Chemical Reactions Analysis

4-Methoxy-3-(trifluoromethyl)benzyl bromide undergoes various chemical reactions, including:

Properties

IUPAC Name

4-(bromomethyl)-1-methoxy-2-(trifluoromethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrF3O/c1-14-8-3-2-6(5-10)4-7(8)9(11,12)13/h2-4H,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZICFAROPYFJMF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CBr)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrF3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80379509
Record name 4-Methoxy-3-(trifluoromethyl)benzyl bromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80379509
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

269.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

261951-89-7
Record name 4-(Bromomethyl)-1-methoxy-2-(trifluoromethyl)benzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=261951-89-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Methoxy-3-(trifluoromethyl)benzyl bromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80379509
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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